Tariquidar-d4 Tariquidar-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206606
InChI:
SMILES:
Molecular Formula: C₃₈H₃₄D₄N₄O₆
Molecular Weight: 650.76

Tariquidar-d4

CAS No.:

Cat. No.: VC0206606

Molecular Formula: C₃₈H₃₄D₄N₄O₆

Molecular Weight: 650.76

* For research use only. Not for human or veterinary use.

Tariquidar-d4 -

Specification

Molecular Formula C₃₈H₃₄D₄N₄O₆
Molecular Weight 650.76

Introduction

Chemical Properties and Structure

Tariquidar-d4 maintains the fundamental structural framework of Tariquidar with the strategic replacement of four hydrogen atoms with deuterium atoms. The compound possesses the following key chemical characteristics:

PropertySpecification
Molecular FormulaC₃₈H₃₄D₄N₄O₆
Molecular Weight650.76 g/mol
CAS Number206873-63-4
Alternate CAS NumberUnlabelled: 206873-63-4
Catalogue NumberIM136878
Physical StateSolid
SynonymsN-[2-[[[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarboxamide-d4; XR 9576-d4

The deuterium atoms in Tariquidar-d4 are specifically incorporated in the ethyl linker between the tetrahydroisoquinoline and phenyl moieties, yielding a [1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl] group . This strategic placement ensures minimal alteration of the compound's pharmacological properties while providing a distinct mass signature for analytical purposes.

Mechanism of Action and Pharmacological Properties

Tariquidar-d4 maintains the pharmacological properties of the parent compound Tariquidar. The mechanism of action centers on P-glycoprotein inhibition, which is crucial for overcoming multidrug resistance in various therapeutic contexts.

P-glycoprotein Inhibition

As a deuterated analog of Tariquidar, Tariquidar-d4 is expected to exhibit the same high-affinity binding to P-glycoprotein (P-gp) as the parent compound, with a binding constant (Kd) of approximately 5.1 nM . The interaction with P-gp involves:

  • Noncompetitive inhibition of the transporter

  • Inhibition of the ATPase activity of P-glycoprotein

  • Prevention of substrate binding and/or ATP hydrolysis

These properties make both Tariquidar and its deuterated analog potent inhibitors of drug efflux mechanisms mediated by P-gp, which is crucial in overcoming multidrug resistance in cancer therapy.

Applications in Research and Development

Tariquidar-d4 serves critical functions in pharmaceutical research and development, with applications spanning analytical chemistry, pharmacokinetic studies, and drug resistance research.

Analytical Applications

As a stable isotope-labeled internal standard, Tariquidar-d4 offers significant advantages in LC-MS/MS analysis:

  • Enhanced accuracy in quantification of the parent compound in complex biological matrices

  • Improved precision in pharmacokinetic studies by compensating for matrix effects and extraction variability

  • Reference standard for method validation in bioanalytical procedures

Pharmacokinetic Studies

The application of Tariquidar-d4 in pharmacokinetic research enables the accurate tracking of drug absorption, distribution, metabolism, and excretion (ADME) parameters. Research utilizing Tariquidar has demonstrated its utility in studying:

  • Blood-brain barrier penetration and central nervous system drug distribution

  • P-gp-mediated drug transport in various tissues

  • Drug-drug interactions involving P-gp substrates

The deuterated analog facilitates more precise measurements in such studies by serving as an internal reference compound.

Multidrug Resistance Research

Tariquidar-d4 contributes to research on overcoming multidrug resistance (MDR) in cancer therapy. Based on studies with the parent compound, applications include:

  • Investigation of P-gp-mediated drug resistance mechanisms

  • Development of co-delivery systems for P-gp inhibitors and cytotoxic drugs

  • Evaluation of novel strategies to enhance drug delivery to resistant tumors

Research has demonstrated that co-delivery of Tariquidar and cytotoxic agents such as paclitaxel in long-circulating liposomes can significantly reverse MDR in cancer cells .

Comparative Analysis with Parent Compound

Tariquidar-d4 maintains nearly identical physicochemical and pharmacological properties to the parent compound while offering distinct analytical advantages. The following table contrasts key characteristics of Tariquidar and Tariquidar-d4:

CharacteristicTariquidarTariquidar-d4
Molecular FormulaC₃₈H₃₈N₄O₆C₃₈H₃₄D₄N₄O₆
Molecular Weight646.74 g/mol650.76 g/mol
P-gp Binding AffinityKd = 5.1 nMSimilar to parent compound
Pharmacological ActivityPotent P-gp inhibitorIdentical to parent compound
Primary ApplicationTherapeutic P-gp inhibitionAnalytical standard, research tool
Mass Spectrometric ProfileStandard isotopic patternDistinct +4 amu mass shift

This comparison highlights the utility of Tariquidar-d4 in analytical applications while maintaining the pharmacological relevance of the parent compound.

Current Research Status

Analytical Method Development

Current research involving Tariquidar-d4 focuses significantly on analytical method development and validation. Studies demonstrate the utility of Tariquidar-d4 as an internal standard in LC-MS/MS methods for the quantification of Tariquidar in various biological matrices.

In a clinical study examining Tariquidar concentrations in plasma, LC/MS analysis was performed using a methodology that could incorporate deuterated standards:

"Tariquidar was assayed in human plasma by means of combined liquid chromatography tandem mass-spectrometry (LC/MS). Plasma samples (100 μL) were spiked with elacridar as an internal standard. Drug was extracted from plasma samples using XAD4 polymeric adsorbent beads. The analytes were eluted from the beads with ethyl acetate/methanol (1/1, v/v). The eluate was concentrated to dryness, redissolved in methanol/water (1/9, v/v) and injected into the LC/MS system."

Such methodologies could be optimized using Tariquidar-d4 as the internal standard instead of elacridar for improved accuracy.

Radiolabeled Compound Development

Research has extended to the development of radiolabeled forms of Tariquidar for positron emission tomography (PET) imaging. The synthesis of [11C]Tariquidar has been reported, which shares methodological approaches potentially applicable to Tariquidar-d4:

"[11C]-1, O-desmethyl-tariquidar (7), was synthesized as outlined in Scheme 1... For 11C-labeling, 7 was reacted with [11C]methyl triflate in acetone containing aq. NaOH. [11C]-1 ready for i.v. injection was obtained in a decay-corrected radiochemical yield of 5.4±3.0% (n=45), based on [11C]CH4, in a total synthesis time of approximately 40 min."

This research direction suggests potential applications of Tariquidar-d4 in the development and validation of imaging agents for studying P-gp function in vivo.

Future Perspectives

Expanding Applications in Drug Development

Tariquidar-d4 holds promise for expanding applications in drug development processes:

  • Integration into high-throughput screening platforms for identifying P-gp substrates and inhibitors

  • Development of quantitative structure-activity relationship (QSAR) models for P-gp interaction

  • Supporting in vitro-in vivo correlation (IVIVC) studies for compounds susceptible to P-gp-mediated transport

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator